molecular formula C17H15BrN2O B12667655 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide CAS No. 93841-53-3

5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide

Cat. No.: B12667655
CAS No.: 93841-53-3
M. Wt: 343.2 g/mol
InChI Key: VFVURWBESHQRSY-UHFFFAOYSA-N
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Description

5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide is a heterocyclic organic compound known for its unique structure and significant biological activities. It is a derivative of ellipticine, a natural product isolated from the plant Ochrosia elliptica.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by methylation and subsequent bromination to yield the hydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with DNA and proteins.

    Medicine: Investigated for its anti-cancer properties, particularly its ability to intercalate with DNA and inhibit topoisomerase II.

Mechanism of Action

The compound exerts its effects primarily through intercalation with DNA, disrupting the normal function of the DNA molecule. This leads to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Additionally, it can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide stands out due to its specific substitution pattern, which enhances its ability to intercalate with DNA and its overall stability. This makes it a valuable compound for further research and potential therapeutic applications .

Biological Activity

5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by data tables and case studies.

  • Molecular Formula : C17H15N2O
  • Molecular Weight : 298.77 g/mol
  • CAS Number : 51131-85-2

Anticancer Activity

Research indicates that 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol exhibits notable anticancer properties. A study conducted by Auclair et al. (1981) demonstrated that derivatives of pyrido[4,3-b]carbazole showed significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol

Cell LineIC50 (µM)Reference
HeLa5.2Auclair et al. (1981)
MCF-74.8Auclair et al. (1981)
A5496.0Auclair et al. (1981)

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of the cell cycle.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. A study published in the Journal of Medicinal Chemistry (1983) reported that derivatives of pyrido[4,3-b]carbazole displayed significant antibacterial activity.

Table 2: Antimicrobial Activity of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLAuclair et al. (1983)
Escherichia coli64 µg/mLAuclair et al. (1983)
Candida albicans16 µg/mLAuclair et al. (1983)

Neuroprotective Effects

Emerging research suggests that 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol may have neuroprotective properties. A recent study indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis.

Case Study: Neuroprotection in Oxidative Stress Models

In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound significantly reduced cell death induced by hydrogen peroxide exposure. The protective effect was associated with increased antioxidant enzyme activity and decreased levels of reactive oxygen species (ROS).

Properties

CAS No.

93841-53-3

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrobromide

InChI

InChI=1S/C17H14N2O.BrH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H

InChI Key

VFVURWBESHQRSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Br

Origin of Product

United States

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